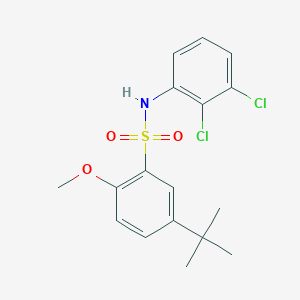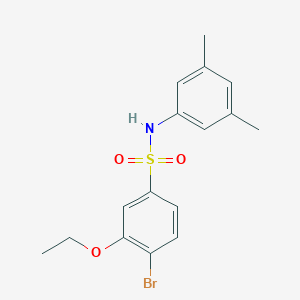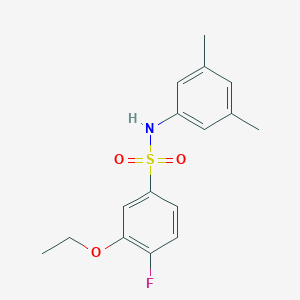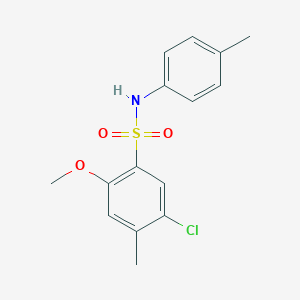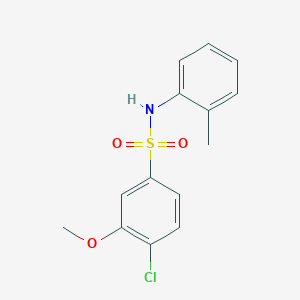![molecular formula C13H16N2O3S B288435 ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, also known as E404, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is not fully understood. It is believed to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and has been used in the treatment of infections. This compound has also been shown to have anti-inflammatory properties, and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in lab experiments is its antibacterial and antifungal properties. This makes it useful in the development of new drugs and in the treatment of infections. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to certain cells, and caution should be taken when handling it in the lab.
Orientations Futures
There are several future directions for the use of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in scientific research. One direction is the development of new drugs based on this compound. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics and antifungal agents. Another direction is the use of this compound as a fluorescent probe for the detection of amyloid fibrils. This could lead to the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Méthodes De Synthèse
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether can be synthesized using a two-step process. In the first step, 4-methyl-1H-imidazole-5-carboxylic acid is reacted with thionyl chloride to form 4-methyl-1H-imidazole-5-carbonyl chloride. In the second step, 4-methyl-2-[(4-methyl-1H-imidazol-1-yl) sulfonyl]phenol is reacted with ethylamine and the resulting product is this compound.
Applications De Recherche Scientifique
Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been used in various scientific research applications. It has been shown to have antibacterial and antifungal properties, and has been used in the development of new drugs. This compound has also been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C13H16N2O3S |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
1-(2-ethoxy-5-methylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-6-5-10(2)7-13(12)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3 |
Clé InChI |
GMMNQIHZCWYAID-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








